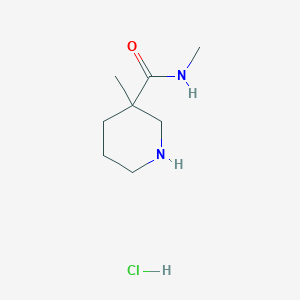
N,3-dimethylpiperidine-3-carboxamide hydrochloride
Overview
Description
N,3-dimethylpiperidine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C8H17ClN2O and its molecular weight is 192.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N,3-dimethylpiperidine-3-carboxamide hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a piperidine ring with two methyl groups attached to the nitrogen at position three and a carboxamide functional group. Its molecular formula is C₈H₁₈ClN₂O, and its structural properties enable it to interact with various biological targets, enhancing its therapeutic efficacy.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may act as an inhibitor or modulator of these targets, influencing their activity and function. Notably, the compound has shown potential in:
- Inducing Apoptosis : Research indicates that it can induce apoptosis in various cancer cell lines, making it a candidate for anticancer therapy.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes involved in critical biochemical pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exert cytotoxic effects on cancer cell lines through apoptosis induction mechanisms. For example, in vitro assays demonstrated that this compound could significantly reduce cell viability in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
Enzyme Interaction Studies
The compound's interaction with enzymes is crucial for understanding its pharmacological applications. It has been utilized in enzyme mechanism studies and biochemical assays. Its ability to stabilize reactive intermediates enhances reaction rates in enzymatic processes.
Comparative Analysis with Similar Compounds
A comparison table below highlights the structural similarities and biological activities of this compound with other piperidine derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N,N-Dimethylpiperidine-3-carboxamide | Similar piperidine structure | Anticancer properties |
| 1-Methylpiperidine | One methyl group on nitrogen | Neuroactive properties |
| 4-Dimethylaminopiperidine | Dimethylamino group at position four | Analgesic effects |
| 3-Amino-N,N-dimethylpiperidine-1-carboxamide | Amino group at position three | Potential anti-inflammatory effects |
Case Studies and Research Findings
- Cytotoxicity Assays : A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, with EC50 values indicating potent activity .
- Enzyme Inhibition : In vitro tests showed that this compound effectively inhibited certain enzymes related to cancer progression and metabolic pathways, suggesting its role as a therapeutic agent .
Properties
IUPAC Name |
N,3-dimethylpiperidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-8(7(11)9-2)4-3-5-10-6-8;/h10H,3-6H2,1-2H3,(H,9,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIBIFLLICSJFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)C(=O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















